Dodecylnaphthalene
Overview
Description
Dodecylnaphthalene is a chemical compound with the molecular formula C22H32 . It is also known by other names such as 1-Dodecylnaphthalene and 1-N-DODECYLNAPHTHALENE .
Molecular Structure Analysis
Dodecylnaphthalene has a molecular weight of 296.490 Da and a monoisotopic mass of 296.250397 Da . It has 0 hydrogen bond acceptors, 0 hydrogen bond donors, and 11 freely rotating bonds . The structure of Dodecylnaphthalene includes a naphthalene core with a dodecyl group attached .
Physical And Chemical Properties Analysis
Dodecylnaphthalene has a density of 0.9±0.1 g/cm3, a boiling point of 416.8±8.0 °C at 760 mmHg, and a flash point of 228.5±9.2 °C . It has a molar refractivity of 100.0±0.3 cm3, a polar surface area of 0 Å2, and a molar volume of 321.4±3.0 cm3 .
Scientific Research Applications
1. Fluorescence Probes for Detecting and Imaging
- Summary of Application: Naphthalene derivatives are used as fluorescence probes for detecting and imaging purposes. They exhibit unique photo physical and chemical properties, making them a highly studied group of organic compounds .
- Methods of Application: The techniques under investigation for studying the photophysical properties of naphthalene derivatives are UV visible spectroscopy and fluorescence spectroscopy .
- Results or Outcomes: Naphthalene-based fluorescence probes exhibit excellent sensing and selectivity properties towards anions and cations and are also used as a part of target biomolecules .
2. Organic Electronics and Photovoltaic Devices
- Summary of Application: Naphthalene diimides (NDIs) are increasingly interesting due to their electronic properties, large electron deficient aromatic cores, and tendency to self-assemble into functional structures .
- Methods of Application: NDIs are used in organic electronics, photovoltaic devices, and flexible displays due to their high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability .
- Results or Outcomes: NDIs have potential real-world uses across a wide variety of applications including supramolecular chemistry, sensing, host–guest complexes for molecular switching devices, such as catenanes and rotaxanes, ion-channels, catalysis, and medicine and as non-fullerene accepters in solar cells .
Safety And Hazards
properties
IUPAC Name |
1-dodecylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32/c1-2-3-4-5-6-7-8-9-10-11-15-20-17-14-18-21-16-12-13-19-22(20)21/h12-14,16-19H,2-11,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMGANPLBFFQIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068122 | |
Record name | Dodecylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecylnaphthalene | |
CAS RN |
38641-16-6 | |
Record name | Naphthalene, dodecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038641166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.123 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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